molecular formula C22H30N4O9 B606164 Bis-Mal-PEG3 CAS No. 1008402-47-8

Bis-Mal-PEG3

Cat. No.: B606164
CAS No.: 1008402-47-8
M. Wt: 494.5
InChI Key: KFEOJIBJOGJZDY-UHFFFAOYSA-N
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Description

Bis-Mal-PEG3, also known as bis-maleimido-polyethylene glycol, is a polyethylene glycol-based linker containing two maleimide groups. These maleimide groups react with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-Mal-PEG3 is synthesized through a series of nucleophilic displacement reactions. The general synthetic route involves the reaction of polyethylene glycol with maleimide derivatives under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Mechanism of Action

The mechanism of action of Bis-Mal-PEG3 involves the formation of covalent bonds between its maleimide groups and thiol groups on target molecules. This reaction forms a stable thioether bond, which is resistant to hydrolysis and provides a robust linkage between biomolecules. The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for various biomedical applications .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O9/c27-17(5-9-25-19(29)1-2-20(25)30)23-7-11-33-13-15-35-16-14-34-12-8-24-18(28)6-10-26-21(31)3-4-22(26)32/h1-4H,5-16H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEOJIBJOGJZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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